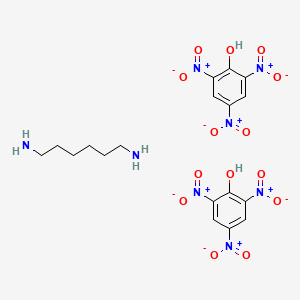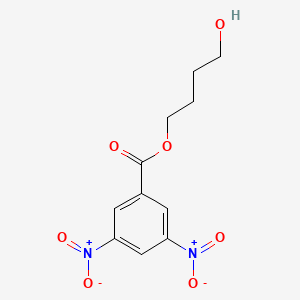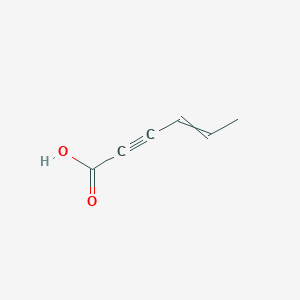
4-Hexen-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-2-ynoic acid is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, along with a carboxylic acid functional group. This unique structure makes it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexen-2-ynoic acid typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of 2,4-hexadiynoic acid. This reaction is carried out under controlled conditions to ensure selective hydrogenation of one of the triple bonds to a double bond, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hexen-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The presence of the carboxylic acid group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexenoic acid or hexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hexen-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hexen-2-ynoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the triple bond can also facilitate interactions with molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Hex-2-en-4-ynoic acid: Similar structure but with different positioning of the double and triple bonds.
Hexanoic acid: Lacks the double and triple bonds, making it less reactive in certain types of chemical reactions.
2-Hexenoic acid: Contains a double bond but lacks the triple bond, resulting in different reactivity and applications.
Uniqueness: 4-Hexen-2-ynoic acid is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
80220-95-7 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
hex-4-en-2-ynoic acid |
InChI |
InChI=1S/C6H6O2/c1-2-3-4-5-6(7)8/h2-3H,1H3,(H,7,8) |
Clave InChI |
JXPZIFVOEQOMAW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
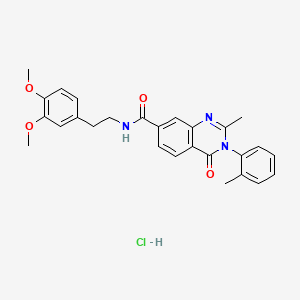
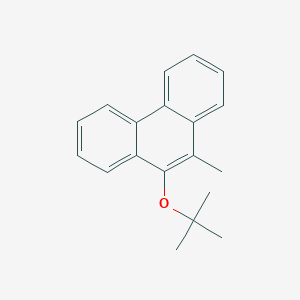
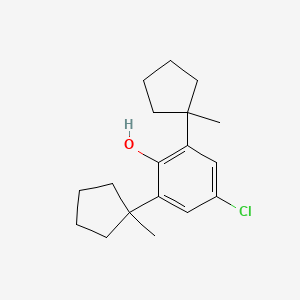

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

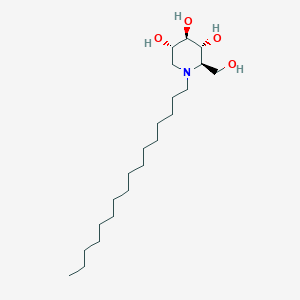
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
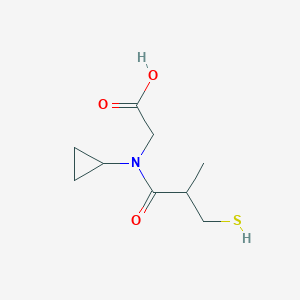
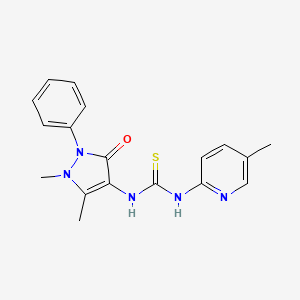
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
